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Compound of Interest

Ethyl 5-bromothiophene-3-
Compound Name:
carboxylate

Cat. No. B172790

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic
aspects of Ethyl 5-bromothiophene-3-carboxylate, a key heterocyclic building block in
medicinal chemistry and materials science. Due to the limited availability of direct experimental
spectroscopic data for this specific compound in public databases, this guide presents a
detailed synthesis protocol and an analysis of expected spectroscopic characteristics based on
closely related analogues and fundamental principles of spectroscopy.

Spectroscopic Data Analysis

While experimental spectra for Ethyl 5-bromothiophene-3-carboxylate are not readily
available, the following tables summarize the expected and observed data for highly analogous
compounds, providing a reliable reference for the characterization of this molecule.

Table 1: Predicted *H NMR Spectroscopic Data for Ethyl
5-bromothiophene-3-carboxylate
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Protons

Predicted
Chemical Shift

(6, ppm)

Coupling
Constant (J,
Hz)

Multiplicity

Notes

H-2

~79-8.1

The proton at
position 2 is
expected to be a
doublet due to
coupling with H-
4.

~74-76

The proton at
position 4 is
expected to be a
doublet due to
coupling with H-
2.

-OCH2CHs

~42-44

The methylene
protons of the
ethyl group are
split into a
guartet by the
adjacent methyl

protons.

-OCH2CHs

~12-14

The methyl
protons of the
ethyl group are
split into a triplet
by the adjacent
methylene

protons.

Note: Predicted values are based on the analysis of similar structures and standard NMR

correlation tables.
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Table 2: Predicted **C NMR Spectroscopic Data for Ethyl
5-bromothiophene-3-carboxylate

Predicted Chemical Shift

Carbon Notes
(3, ppm)

The carbonyl carbon of the
C=0 ~162 - 164

ester group.

The carbon atom to which the
C-3 ~130- 132 ]

carboxylate group is attached.

The carbon atom bonded to
C-5 ~115-117

the bromine atom.

Aromatic carbon adjacent to
C-2 ~133-135

the sulfur atom.
C4 ~128-130 Aromatic carbon.

The methylene carbon of the
-OCH2CHs ~60-62

ethyl group.

The methyl carbon of the ethyl
-OCH2CHs ~14-15

group.

Note: Predicted values are based on the analysis of similar structures and standard NMR

correlation tables.

Table 3: Predicted Infrared (IR) Spectroscopic Data for
Ethyl 5-bromothiophene-3-carboxylate
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Predicted Wavenumber

Functional Group Intensity
(cm™)

C-H (aromatic) 3100 - 3000 Medium

C-H (aliphatic) 2980 - 2850 Medium

C=0 (ester) 1725 - 1705 Strong

C=C (aromatic) 1600 - 1450 Medium

C-O (ester) 1300 - 1150 Strong

C-Br 600 - 500 Medium-Strong

Note: Predicted values are based on characteristic IR absorption frequencies for the respective
functional groups.

Table 4: Predicted Mass Spectrometry (MS) Data for
E1h¥L5_hLQmQIhmphﬂne_3_catbnxylate

Predicted m/z Notes

Molecular ion peak, showing
the characteristic isotopic

[M]*+ 234/236 pattern for one bromine atom
(**Br and ®1Br in approximately
1:1 ratio).

[M-OCHz2CHs]* 189/191 Loss of the ethoxy group.

Loss of the entire ethyl
[M-COOCH2CHs]* 161/163
carboxylate group.

Note: Predicted values are based on the molecular weight of the compound and common
fragmentation patterns for esters.

Experimental Protocols
Synthesis of Ethyl 5-bromothiophene-3-carboxylate[1]
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A detailed protocol for the synthesis of Ethyl 5-bromothiophene-3-carboxylate is outlined
below. This procedure involves the bromination of ethyl thiophene-3-carboxylate.

Materials:

Ethyl thiophene-3-carboxylate
e Aluminum chloride (AICI3)

e Bromine (Brz2)

e Dichloromethane (CH2Cl2)

o Water (H20)

e |ce

e Magnesium sulfate (MgSOa)
e Heptane

o Ethyl acetate

Procedure:

e To a solution of 10 g (67 mmol) of ethyl thiophene-3-carboxylate in 160 ml of
dichloromethane, cooled to 0°C, 20 g (147 mmol) of aluminum chloride are added portion-
wise.

e The reaction mixture is allowed to warm to room temperature.
e A solution of 4 ml (73 mmol) of bromine in 10 ml of dichloromethane is then added.
e The reaction is allowed to proceed for 50 minutes at room temperature.

« Following the reaction, the mixture is poured into a water and ice mixture and extracted with
dichloromethane.
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e The organic phase is dried over magnesium sulfate, filtered, and the solvent is evaporated
under vacuum.

e The resulting residue is purified by column chromatography on silica gel, eluting with a 9:1
mixture of heptane and ethyl acetate, to yield Ethyl 5-bromothiophene-3-carboxylate.

Visualization of Spectroscopic Data Logic

The following diagram illustrates the logical workflow for the structural elucidation of Ethyl 5-
bromothiophene-3-carboxylate using the discussed spectroscopic techniques.

Spectroscopic Analysis Data Interpretation

M Spect " Molecular Weight & Formula
ass Spectrometry (Molecular lon, Isotope Pattern)
Synthesis
Synthesis of Ethyl IR Spectrosco Functional Groups Structure Confirmation of
5-bromothiophene-3-carboxylate l—l P 24 (C=0, C-Br, C-0) Ethyl 5-bromothiophene-3-carboxylate
NMR Spectroscopy Proton & Carbon Environment
(*H and 3C) (Chemical Shifts, Multiplicity)

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for the structural confirmation of Ethyl 5-bromothiophene-3-carboxylate.

 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Ethyl 5-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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